molecular formula C17H20FN3O3S B12162489 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12162489
M. Wt: 365.4 g/mol
InChI Key: ZZUHMGDYBGQHTD-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, and a hexahydrocyclohepta[c]pyrazole ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-fluorophenyl using a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The resulting compound undergoes cyclization with a suitable reagent to form the hexahydrocyclohepta[c]pyrazole ring system.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
  • N-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
  • N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20FN3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)sulfonylethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H20FN3O3S/c18-12-6-8-13(9-7-12)25(23,24)11-10-19-17(22)16-14-4-2-1-3-5-15(14)20-21-16/h6-9H,1-5,10-11H2,(H,19,22)(H,20,21)

InChI Key

ZZUHMGDYBGQHTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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